molecular formula C10H9NO2 B15252725 2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester CAS No. 97387-41-2

2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester

Cat. No.: B15252725
CAS No.: 97387-41-2
M. Wt: 175.18 g/mol
InChI Key: OUXLLLBIXMVNBW-UHFFFAOYSA-N
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Description

2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester is an organic compound with the molecular formula C10H9NO2 It is a derivative of propiolic acid and features an aminophenyl group attached to the propynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester typically involves the esterification of 3-(2-aminophenyl)propiolic acid. One common method is the reaction of 3-(2-aminophenyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond in the propynoic acid moiety to a double or single bond.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl, Br) or alkylating agents (R-X) are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The propynoic acid moiety can undergo chemical modifications that alter the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propynoic acid, 3-phenyl-, methyl ester
  • 2-Propenoic acid, 3-(2-aminophenyl)-, methyl ester
  • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester

Uniqueness

2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester is unique due to the presence of both the aminophenyl group and the propynoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.

Properties

CAS No.

97387-41-2

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 3-(2-aminophenyl)prop-2-ynoate

InChI

InChI=1S/C10H9NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,11H2,1H3

InChI Key

OUXLLLBIXMVNBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=CC=C1N

Origin of Product

United States

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